![molecular formula C10H16N2O4 B2832285 n1,n4-Dicyclopropyl-2,3-dihydroxysuccinamide CAS No. 1053232-56-6](/img/structure/B2832285.png)
n1,n4-Dicyclopropyl-2,3-dihydroxysuccinamide
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Description
“N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide” is a chemical compound with the CAS Number: 1053232-56-6 . It has a molecular weight of 228.25 and its molecular formula is C10H16N2O4 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Synthesis Analysis
The synthesis of “N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide” involves heating a mixture of cyclopropylamine (2.4 eq) and diethyl tartrate 1 in a sealed tube at 70° C. overnight . The formed solid is then washed with diethyl ether to provide the pure product .Molecular Structure Analysis
The InChI code for “N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide” is 1S/C10H16N2O4/c13-7(9(15)11-5-1-2-5)8(14)10(16)12-6-3-4-6/h5-8,13-14H,1-4H2,(H,11,15)(H,12,16) .Chemical Reactions Analysis
The compound can undergo further reactions. For instance, H5IO6 (5.8 g, 25.2 mmol) is added in several portions to a suspension of the compound (5.7 g, 25 mmol) and silica gel (2.0 g) in 50 ml, methanol at 0° C . After completion of addition, the mixture is warmed to it for additional 1.5 hr to complete the formation of compound 3 .Physical And Chemical Properties Analysis
“N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide” is a white to yellow solid . It has a molecular weight of 228.25 and its molecular formula is C10H16N2O4 . The compound is typically stored at temperatures between 2-8°C .Safety and Hazards
properties
IUPAC Name |
N,N'-dicyclopropyl-2,3-dihydroxybutanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c13-7(9(15)11-5-1-2-5)8(14)10(16)12-6-3-4-6/h5-8,13-14H,1-4H2,(H,11,15)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHBJECYEVKOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C(C(=O)NC2CC2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n1,n4-Dicyclopropyl-2,3-dihydroxysuccinamide |
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